3-Methyl-4-nitro-isothiazole-5-carbonitrile
Description
3-Methyl-4-nitro-isothiazole-5-carbonitrile is a nitro-substituted isothiazole derivative featuring a methyl group at position 3, a nitro group at position 4, and a cyano group at position 3. The compound belongs to the class of 5-membered heterocycles, which are critical in medicinal chemistry and materials science due to their electron-deficient nature and reactivity. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c1-3-5(8(9)10)4(2-6)11-7-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNVXAOZWAIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-isothiazole-5-carbonitrile typically involves the nitration of 3-methyl-isothiazole-5-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of 3-Methyl-4-nitro-isothiazole-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-isothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that isothiazoles, including derivatives like 3-methyl-4-nitro-isothiazole-5-carbonitrile, exhibit antiviral activity. Specifically, compounds in this class have shown potential against viruses such as poliovirus and HIV. The mechanism often involves the inhibition of viral replication or interference with viral proteins .
Anticancer Activity
Isothiazoles have been investigated for their anticancer properties. Compounds containing the isothiazole ring are being developed as potential treatments for various cancers due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have highlighted the synthesis of derivatives that demonstrate selective cytotoxicity against cancer cell lines .
Neuroprotective Effects
Recent studies suggest that certain isothiazole derivatives may have neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases such as Parkinson's disease. The compounds appear to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
Synthetic Utility
3-Methyl-4-nitro-isothiazole-5-carbonitrile serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance:
- Synthesis of Isoxazoles : The compound can be used as a precursor in the synthesis of isoxazole derivatives through cycloaddition reactions, which are valuable in medicinal chemistry .
- Functionalization Reactions : The presence of the nitro group makes it amenable to reduction reactions, allowing for further functionalization and modification of its structure to enhance biological activity or alter physical properties .
Agrochemical Applications
Herbicidal Activity
Research has shown that isothiazole derivatives possess herbicidal properties. 3-Methyl-4-nitro-isothiazole-5-carbonitrile has been evaluated for its effectiveness in controlling weed growth. Studies indicate that these compounds can inhibit plant growth at specific concentrations, making them suitable candidates for agricultural applications .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Antiviral Activity | Demonstrated efficacy against poliovirus; mechanisms include inhibition of viral replication. | Pharmacology |
| Research on Anticancer Properties | Induced apoptosis in breast cancer cell lines; selective cytotoxicity observed. | Oncology |
| Herbicidal Evaluation | Effective at inhibiting growth of common agricultural weeds at concentrations around 16 lbs/acre. | Agriculture |
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of microbial growth or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of 3-Methyl-4-nitro-isothiazole-5-carbonitrile and related isothiazole derivatives:
Key Observations:
Structural Variations and Reactivity: Nitro vs. Amino Groups: The nitro group in the target compound enhances electrophilicity at the nitrile carbon, making it reactive toward nucleophilic attack. In contrast, amino-substituted analogs (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) exhibit electron-donating effects, stabilizing the ring system . Chloro vs. Aryl Groups: Chloro substituents (e.g., 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile) enable further functionalization via cross-coupling reactions, whereas aryl groups (e.g., p-tolyl) enhance steric bulk and π-π interactions .
Synthetic Efficiency: The Pd-catalyzed synthesis of 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile achieves moderate yields (60%), highlighting challenges in regioselective arylation . Amino-substituted derivatives often require multistep syntheses, as seen in , where yields for xanthenone-isoxazole hybrids range from 63% to 93% .
Physicochemical Properties: Melting points for nitro- and cyano-substituted isothiazoles are generally high (>250°C), as seen in analogs like 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (mp 275–277°C) . Amino groups may further increase thermal stability due to hydrogen bonding .
Applications: Nitro-substituted isothiazoles are explored as intermediates in explosives or agrochemicals, whereas amino derivatives (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) are prioritized in pharmaceutical research . Morpholino-substituted analogs (e.g., 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile) may improve solubility for biological testing .
Biological Activity
3-Methyl-4-nitro-isothiazole-5-carbonitrile (MNI) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential pharmaceutical applications. This article delves into the biological activity of MNI, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
MNI possesses a unique structure characterized by the presence of a methyl group, a nitro group, and a carbonitrile group attached to an isothiazole ring. This combination of functional groups contributes to its chemical reactivity and biological properties.
The biological activity of MNI is primarily attributed to its ability to interact with cellular components, which may lead to:
- Inhibition of Microbial Growth : MNI has shown potential as an antimicrobial agent, likely due to the reduction of its nitro group to form reactive intermediates that can interact with nucleophilic sites in microbial cells.
- Disruption of Cellular Processes : The compound may interfere with essential metabolic pathways in microorganisms, leading to growth inhibition.
Antimicrobial Activity
MNI has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that MNI exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results indicate that MNI could serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity
While exploring the therapeutic potential of MNI, researchers also assessed its cytotoxic effects on mammalian cells. Studies indicate that MNI exhibits low cytotoxicity at effective antimicrobial concentrations:
- Vero Cells : IC50 values were found to be greater than 50 µM, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique attributes of MNI relative to other isothiazole derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-isothiazole-5-carbonitrile | Lacks nitro group | Lower reactivity |
| 4-Nitro-isothiazole-5-carbonitrile | Lacks methyl group | Different reactivity profiles |
| 3-Methyl-4-nitro-isothiazole | Lacks carbonitrile group | Altered chemical properties |
MNI's unique combination of functional groups enhances its reactivity and biological activity compared to these analogs .
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of MNI against Staphylococcus aureus, researchers observed that treatment with MNI resulted in a significant reduction in bacterial load. The study concluded that the compound's mechanism likely involved disruption of cell wall synthesis and interference with protein synthesis pathways.
Case Study 2: Cytotoxicity Assessment
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
